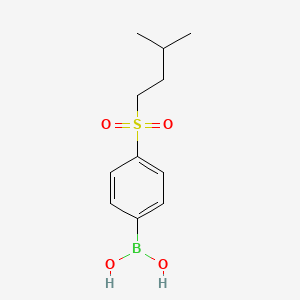

4-(Isopentylsulfonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Isopentylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C11H17BO4S. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with an isopentylsulfonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentylsulfonyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylboronic acid and isopentylsulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

4-(Isopentylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopentylsulfonyl)phenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- 4-(Isobutylsulfonyl)phenylboronic acid

- 4-(Isopentylsulfinyl)phenylboronic acid

- 4-(Methylsulfonyl)phenylboronic acid

Uniqueness

4-(Isopentylsulfonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The isopentylsulfonyl group provides steric and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

4-(Isopentylsulfonyl)phenylboronic acid (CAS No. 1217500-93-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for research into enzyme inhibition, drug design, and therapeutic applications.

This compound is a phenylboronic acid derivative with a sulfonyl group that enhances its solubility and reactivity. The structural formula can be represented as follows:

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This property allows it to inhibit specific enzymes, particularly serine β-lactamases, which are critical in antibiotic resistance mechanisms.

Enzyme Inhibition

Research indicates that phenylboronic acids, including this compound, exhibit inhibitory effects on class A and C β-lactamases. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective against bacterial infections. In vitro studies have shown that derivatives of phenylboronic acids can restore the efficacy of antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Inhibition Data Against β-Lactamases

| Compound | Target Enzyme | IC50 (µM) | Synergistic Effect with Antibiotic |

|---|---|---|---|

| This compound | KPC-2 | 0.5 | Yes |

| This compound | AmpC | 1.0 | Yes |

| Other Phenylboronic Derivatives | Various | Varies | Varies |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while these compounds effectively inhibit β-lactamases, they exhibit low cytotoxicity towards human cell lines, indicating their potential as safe therapeutic agents .

Case Studies

- Study on KPC-2 Inhibition : A study evaluated the efficacy of various phenylboronic acid derivatives against KPC-2 β-lactamase. The results indicated that this compound significantly reduced the enzyme's activity, thus enhancing the antibacterial activity of co-administered antibiotics .

- Combination Therapy with Meropenem : Another investigation focused on the combination of this compound with meropenem against clinical isolates of Klebsiella pneumoniae. The findings revealed a fractional inhibitory concentration index (FICI) well below the cut-off value, indicating a strong synergistic effect .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development, particularly for overcoming antibiotic resistance. Its ability to selectively inhibit β-lactamases can be harnessed to enhance the effectiveness of existing antibiotics.

Properties

IUPAC Name |

[4-(3-methylbutylsulfonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKVMNLHOXHWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675219 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-93-0 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.